molecular formula C13H12ClN3O4 B2888740 N-(5-chloro-2-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351662-20-8

N-(5-chloro-2-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2888740
CAS RN: 1351662-20-8
M. Wt: 309.71
InChI Key: KOKOXOHPIWVDQI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C13H12ClN3O4 and its molecular weight is 309.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(5-chloro-2-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that can be synthesized through various chemical reactions involving heterocyclic compounds. For instance, it is related to structures that have been synthesized for their potential as anti-inflammatory and analgesic agents, demonstrating significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, novel dihydropyrimidine derivatives synthesized for in vitro antidiabetic screening emphasize the chemical versatility and potential biological applications of such compounds (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antiviral and Anticancer Applications

Compounds structurally related to this compound have shown promise in the fields of antiviral and anticancer research. For example, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibit marked inhibition against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Imaging and Diagnostic Applications

The synthesis of novel pyrimidine derivatives also plays a crucial role in the development of imaging agents for diseases such as Parkinson's. A specific synthesis method led to the development of a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, demonstrating the application of such compounds in neurological research and diagnosis (Wang, Gao, Xu, & Zheng, 2017).

Antibacterial and Analgesic Properties

Further, the antibacterial and analgesic properties of tetrahydropyrimidine derivatives have been studied, with some compounds showing significant inhibition on bacterial and fungal growth compared to standard drugs. This suggests potential for development into new antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of n-(5-chloro-2-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide are currently unknown .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-17-12(19)8(6-15-13(17)20)11(18)16-9-5-7(14)3-4-10(9)21-2/h3-6H,1-2H3,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKOXOHPIWVDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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